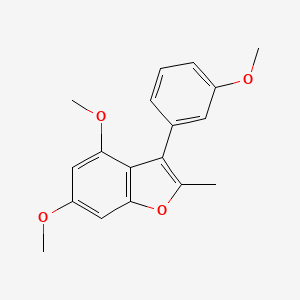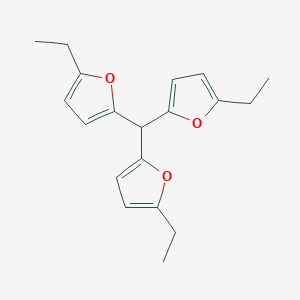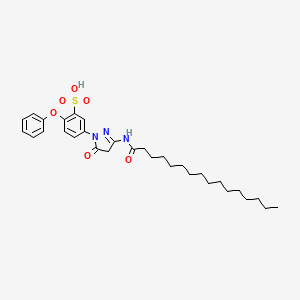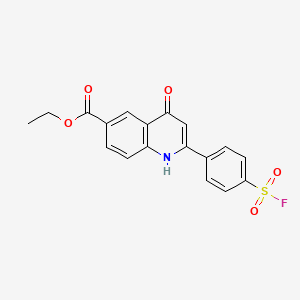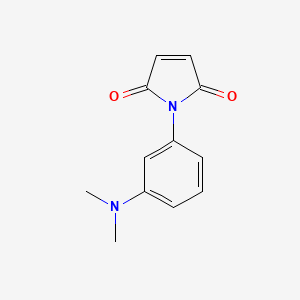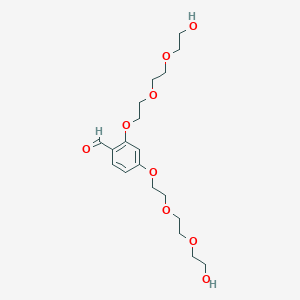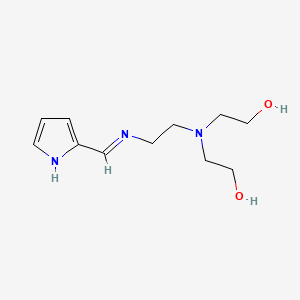
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine is a complex organic compound with the molecular formula C17H17NO3S and a molecular weight of 315.39 g/mol . This compound is characterized by its isoxazolidine ring structure, which is substituted with various functional groups, including a phenylsulfonyl group and a methylene group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the isoxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazoline: Similar structure but with an isoxazoline ring.
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of an isoxazolidine ring.
Uniqueness
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine is unique due to its specific combination of functional groups and its isoxazolidine ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C17H17NO3S |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
(3R,4R)-4-(benzenesulfonyl)-2-methyl-5-methylidene-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C17H17NO3S/c1-13-17(22(19,20)15-11-7-4-8-12-15)16(18(2)21-13)14-9-5-3-6-10-14/h3-12,16-17H,1H2,2H3/t16-,17+/m1/s1 |
InChIキー |
XZVLHDTTZUNIOF-SJORKVTESA-N |
異性体SMILES |
CN1[C@@H]([C@H](C(=C)O1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CN1C(C(C(=C)O1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
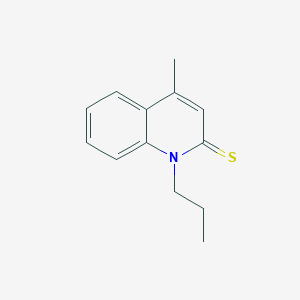
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
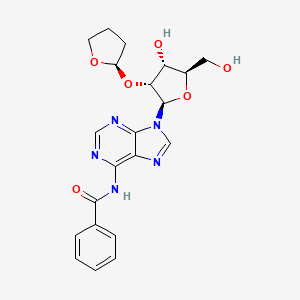

![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
